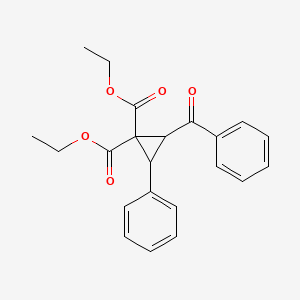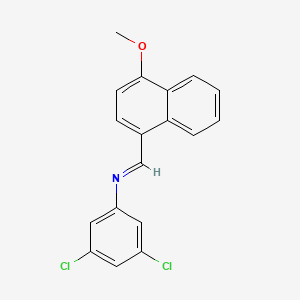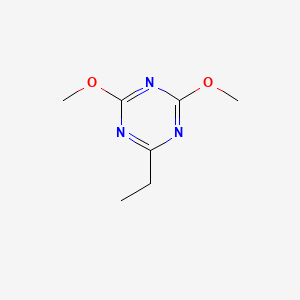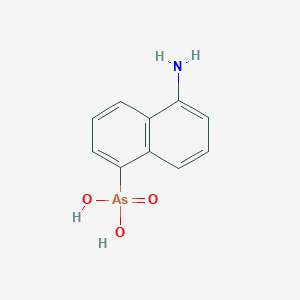
(5-Aminonaphthalen-1-yl)arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Aminonaphthalen-1-yl)arsonic acid is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of an arsonic acid group attached to a naphthalene ring, which also contains an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminonaphthalen-1-yl)arsonic acid typically involves the reaction of 5-nitronaphthalene with arsenic trioxide in the presence of a reducing agent. The nitro group is first reduced to an amino group, followed by the introduction of the arsonic acid group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(5-Aminonaphthalen-1-yl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: The compound can be reduced to form arsenite derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include arsenate and arsenite derivatives, as well as substituted naphthalene compounds. These products can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
(5-Aminonaphthalen-1-yl)arsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of certain diseases, such as parasitic infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (5-Aminonaphthalen-1-yl)arsonic acid involves its interaction with cellular components, leading to various biological effects. The compound can interact with enzymes and proteins, disrupting their function and leading to cell death. The arsonic acid group is known to interfere with cellular metabolism, while the amino group can form reactive intermediates that further enhance its biological activity.
類似化合物との比較
Similar Compounds
Roxarsone: Another organoarsenic compound with similar applications in agriculture and medicine.
Arsanilic Acid: Used as a feed additive and has similar chemical properties.
Phenylarsonic Acid: Known for its use in organic synthesis and industrial applications.
Uniqueness
(5-Aminonaphthalen-1-yl)arsonic acid is unique due to its specific structure, which combines the properties of both the naphthalene ring and the arsonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
5430-38-6 |
|---|---|
分子式 |
C10H10AsNO3 |
分子量 |
267.11 g/mol |
IUPAC名 |
(5-aminonaphthalen-1-yl)arsonic acid |
InChI |
InChI=1S/C10H10AsNO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H,12H2,(H2,13,14,15) |
InChIキー |
PQATWXVDRZZHBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2[As](=O)(O)O)C(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


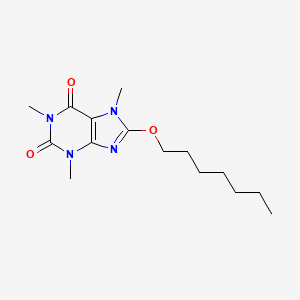
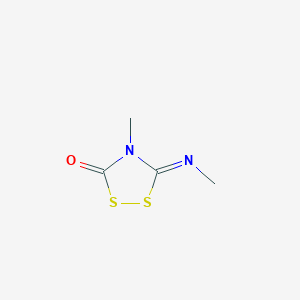
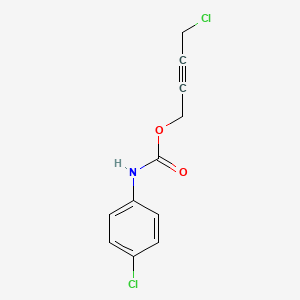
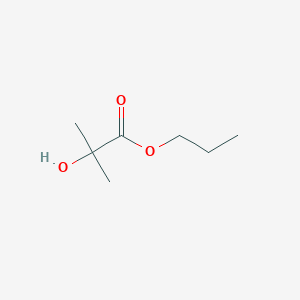
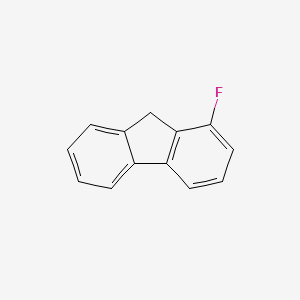
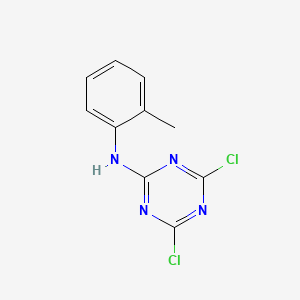
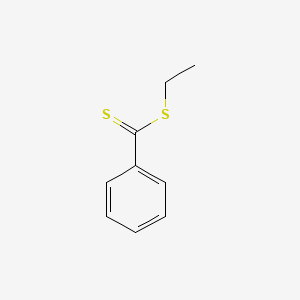
![[4-(Carbamoylamino)phenyl]arsonous acid](/img/structure/B14743353.png)
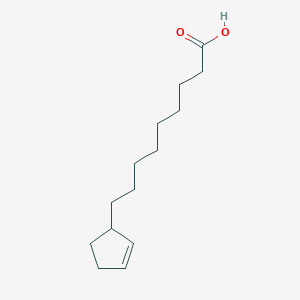
![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
